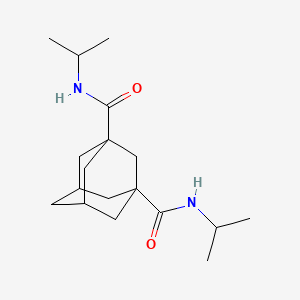

N,N'-diisopropyl-1,3-adamantanedicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

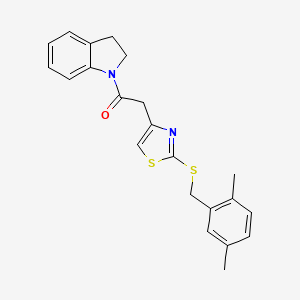

N,N'-diisopropyl-1,3-adamantanedicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantanedicarboxylic acid and has two isopropyl groups attached to the nitrogen atoms of the molecule.

科学的研究の応用

Pharmacological Enhancements and Antagonistic Properties

A study by Wilkinson et al. (2017) evaluated novel bioisosteres of an adamantanyl benzamide, identifying it as a potent P2X7R antagonist. Efforts to improve its pharmacological properties led to the creation of bioisosteres with enhanced physicochemical properties and metabolic stability, demonstrating significant improvements in pharmacokinetic profiles and effectiveness across P2X7R polymorphisms (Wilkinson et al., 2017).

Material Science and Polymer Chemistry

In material science, Liu et al. (2009) synthesized a β-CD-terminated poly(N-isopropylacrylamide) (β-CD-PNIPAM) and an adamantyl-terminated poly(2-(diethylamino)ethyl methacrylate) (Ad-PDEA). These were used to create supramolecular double hydrophilic block copolymers (DHBC) exhibiting multi-responsive and reversible behavior in aqueous solutions, highlighting the application of adamantane derivatives in smart material development (Liu et al., 2009).

Drug Delivery Systems

A notable application in drug delivery systems was reported by Huang et al. (2018), where nanodiamonds (NDs) were modified with hyperbranched polymers based on supramolecular chemistry. This modification utilized the host-guest interactions between β-Cyclodextrin (β-CD) and adamantane (Ad), leading to ND composites with high water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior. Such characteristics underscore the potential of adamantane-based composites in biomedical applications (Huang et al., 2018).

特性

IUPAC Name |

1-N,3-N-di(propan-2-yl)adamantane-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-11(2)19-15(21)17-6-13-5-14(7-17)9-18(8-13,10-17)16(22)20-12(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRRDBKVONDYNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-diisopropyl-1,3-adamantanedicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)